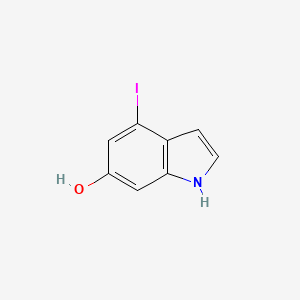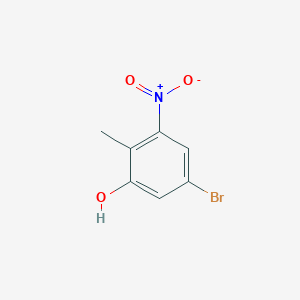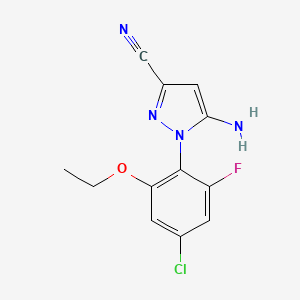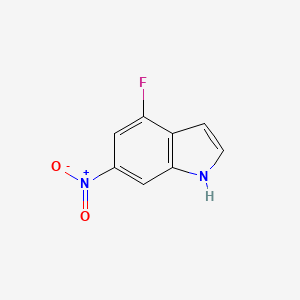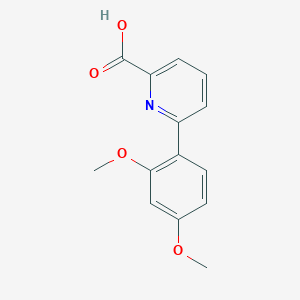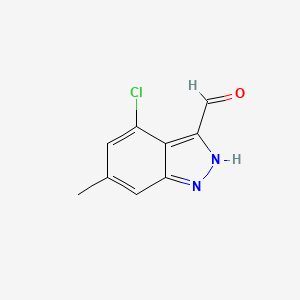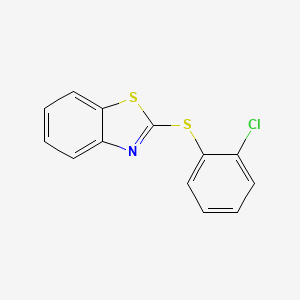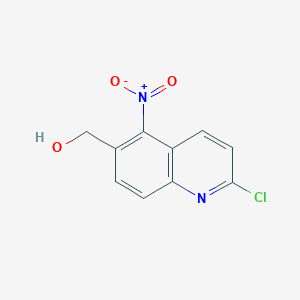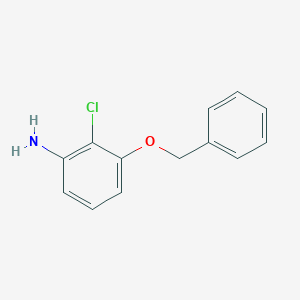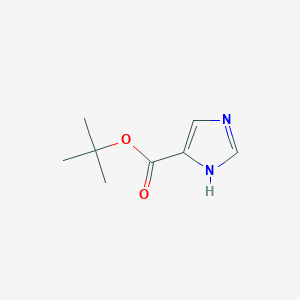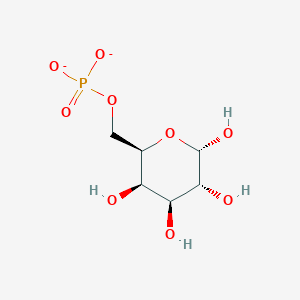![molecular formula C8H5BrClNS B1629459 2-Bromo-7-chloro-4-méthylbenzo[d]thiazole CAS No. 898748-08-8](/img/structure/B1629459.png)
2-Bromo-7-chloro-4-méthylbenzo[d]thiazole
Vue d'ensemble
Description
2-Bromo-7-chloro-4-methylbenzothiazole is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a benzo[d]thiazole ring
Applications De Recherche Scientifique
2-Bromo-7-chloro-4-methylbenzothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in studying quorum sensing pathways in bacteria, which are crucial for understanding bacterial communication and pathogenesis.
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-7-chloro-4-methylbenzo[d]thiazole is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Mode of Action
2-Bromo-7-chloro-4-methylbenzo[d]thiazole interacts with its target by inhibiting the lasB quorum sensing system . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors, which can lead to a decrease in biofilm formation and virulence production .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria . These pathways are used by bacteria to respond to external factors and coordinate behaviors. By inhibiting these pathways, the compound disrupts the bacteria’s ability to form biofilms and produce virulence factors .
Pharmacokinetics
The compound’s solubility and specific gravity, which can impact its bioavailability, are mentioned . Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The result of the compound’s action is a decrease in the growth of bacteria, specifically Pseudomonas aeruginosa . It also shows promising quorum-sensing inhibitory activities, with IC50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively . In addition, it showed moderate anti-biofilm formation of Pseudomonas aeruginosa .
Action Environment
The action of 2-Bromo-7-chloro-4-methylbenzo[d]thiazole can be influenced by environmental factors. For instance, the compound’s solubility can affect its distribution in an aqueous environment . Additionally, the compound’s effectiveness can be influenced by the presence of other substances in the environment, such as other antimicrobial agents .
Analyse Biochimique
Biochemical Properties
2-Bromo-7-chloro-4-methylbenzo[d]thiazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The compound’s interaction with these enzymes results in the inhibition of their activity, thereby reducing inflammation. Additionally, 2-Bromo-7-chloro-4-methylbenzo[d]thiazole has shown potential in binding to bacterial proteins, disrupting their function and exhibiting antimicrobial properties .
Cellular Effects
The effects of 2-Bromo-7-chloro-4-methylbenzo[d]thiazole on various cell types and cellular processes are profound. In cancer cells, the compound has been found to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . This leads to the inhibition of cell proliferation and tumor growth. Furthermore, 2-Bromo-7-chloro-4-methylbenzo[d]thiazole influences cell signaling pathways, such as the NF-κB pathway, which is involved in regulating immune responses and inflammation . The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 2-Bromo-7-chloro-4-methylbenzo[d]thiazole exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with COX enzymes involves the formation of hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition . Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-7-chloro-4-methylbenzo[d]thiazole have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that 2-Bromo-7-chloro-4-methylbenzo[d]thiazole maintains its inhibitory effects on enzymes and cellular processes, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Bromo-7-chloro-4-methylbenzo[d]thiazole vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antimicrobial properties without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.
Metabolic Pathways
2-Bromo-7-chloro-4-methylbenzo[d]thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are excreted from the body . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2-Bromo-7-chloro-4-methylbenzo[d]thiazole is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich tissues . Transporters such as P-glycoprotein (P-gp) play a role in the efflux of the compound, influencing its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of 2-Bromo-7-chloro-4-methylbenzo[d]thiazole is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific cellular compartments and its subsequent activity .
Méthodes De Préparation
The synthesis of 2-Bromo-7-chloro-4-methylbenzothiazole typically involves the reaction of 2-amino-4-methylbenzo[d]thiazole with bromine and chlorine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid or dichloromethane, and may require a catalyst to facilitate the halogenation process . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Bromo-7-chloro-4-methylbenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Comparaison Avec Des Composés Similaires
2-Bromo-7-chloro-4-methylbenzothiazole can be compared with other similar compounds, such as:
2-Bromo-7-methylbenzo[d]thiazole: This compound lacks the chlorine substituent, which may affect its reactivity and electronic properties.
2-Chloro-4-methylbenzo[d]thiazole: This compound lacks the bromine substituent, which may influence its biological activity and chemical reactivity.
2,4-Disubstituted Thiazoles: These compounds have different substituents on the thiazole ring, which can lead to variations in their biological and chemical properties.
Propriétés
IUPAC Name |
2-bromo-7-chloro-4-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c1-4-2-3-5(10)7-6(4)11-8(9)12-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOQELSQTXEIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646591 | |
| Record name | 2-Bromo-7-chloro-4-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898748-08-8 | |
| Record name | 2-Bromo-7-chloro-4-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


